

Spectroscopic Profile of 4-Bromobenzenesulfonyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromobenzenesulfonyl fluoride*

Cat. No.: B1281337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromobenzenesulfonyl fluoride**, a crucial building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical formula for **4-Bromobenzenesulfonyl fluoride** is $C_6H_4BrFO_2S$, and its molecular weight is 239.06 g/mol. The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4-Bromobenzenesulfonyl fluoride**. The 1H , ^{19}F , and ^{13}C NMR data provide detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

Table 1: 1H and ^{19}F NMR Data for **4-Bromobenzenesulfonyl Fluoride**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	7.88	Doublet	8.4	2H, Ar-H ortho to SO ₂ F
7.78	Doublet	8.4		2H, Ar-H ortho to Br
^{19}F	66.5	Singlet	-	1F, -SO ₂ F

Solvent: CDCl₃, Frequency: 400 MHz for ^1H , 376 MHz for ^{19}F

Note on ^{13}C NMR Data: Specific ^{13}C NMR data for **4-Bromobenzenesulfonyl fluoride** was not available in the cited literature. As a close structural analog, the ^{13}C NMR data for 4-Bromobenzenesulfonyl chloride is provided below for reference. The chemical shifts are expected to be similar, with slight variations due to the different electronegativity of fluorine versus chlorine.

Table 2: ^{13}C NMR Data for 4-Bromobenzenesulfonyl Chloride (Reference)

Chemical Shift (δ) ppm	Assignment (Predicted for Fluoride Analog)
142.0 (approx.)	C-S
133.0 (approx.)	C-Br
130.0 (approx.)	CH (ortho to SO ₂ F)
129.0 (approx.)	CH (ortho to Br)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Absorption Data for **4-Bromobenzenesulfonyl Fluoride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3095	-	Aromatic C-H stretch
1583	-	Aromatic C=C stretch
1470	-	Aromatic C=C stretch
1417	-	S=O asymmetric stretch
1214	-	S=O symmetric stretch
1124	-	S-F stretch
1078	-	C-Br stretch

Sample preparation: Film

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Note on Mass Spectrometry Data: Specific mass spectrometry data for **4-Bromobenzenesulfonyl fluoride** was not available in the cited literature. The predicted molecular ion peaks based on the isotopic distribution of bromine are presented below.

Table 4: Predicted Mass Spectrometry Data for **4-Bromobenzenesulfonyl Fluoride**

m/z	Relative Abundance	Assignment
238	~100%	[M] ⁺ (with ⁷⁹ Br)
240	~98%	[M] ⁺ (with ⁸¹ Br)

Experimental Protocols

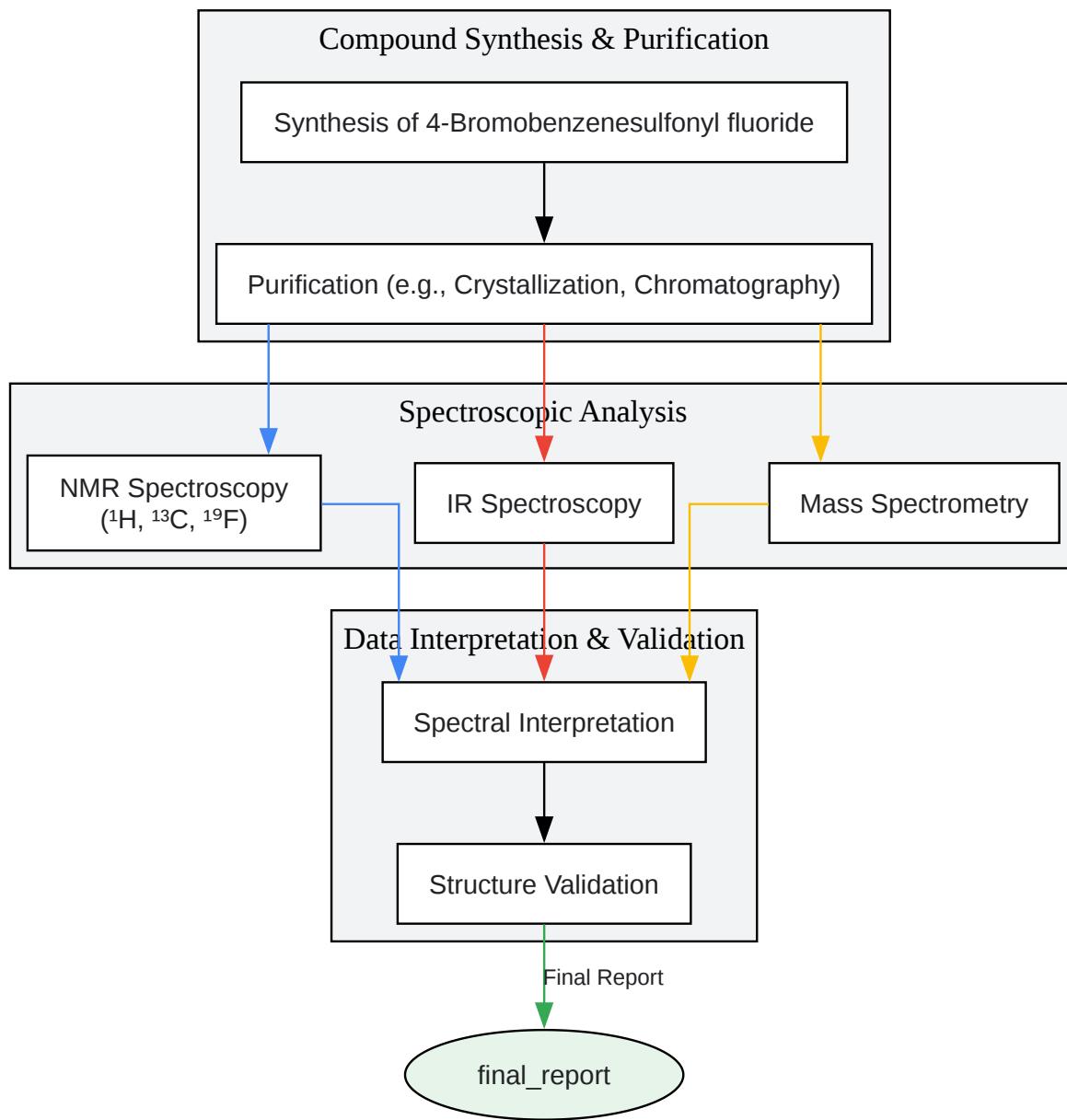
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromobenzenesulfonyl fluoride** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{19}F NMR Acquisition: Acquire the fluorine spectrum. A common reference standard is CFCl_3 (set to 0 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.
- Background Spectrum: Record a background spectrum of the empty sample compartment (or with the clean KBr plate) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the spectrum of the sample.


- Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: For a relatively small and thermally stable molecule like **4-Bromobenzenesulfonyl fluoride**, Electron Ionization (EI) is a common method. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-Bromobenzenesulfonyl fluoride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **4-Bromobenzenesulfonyl fluoride**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromobenzenesulfonyl Fluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1281337#spectroscopic-data-of-4-bromobenzenesulfonyl-fluoride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com